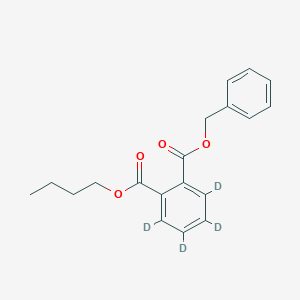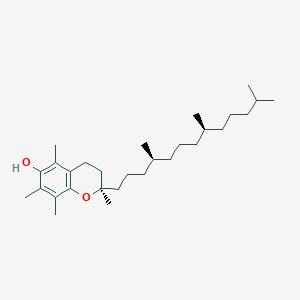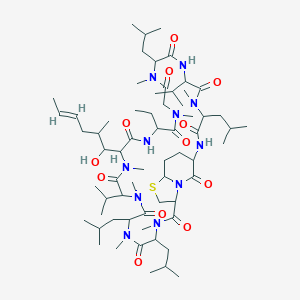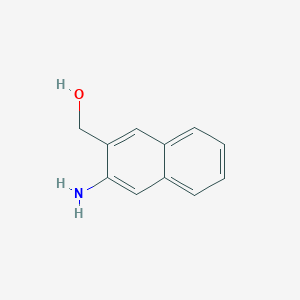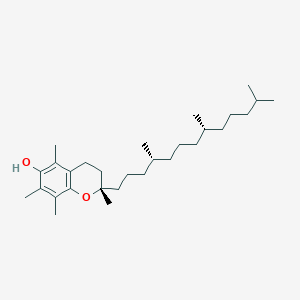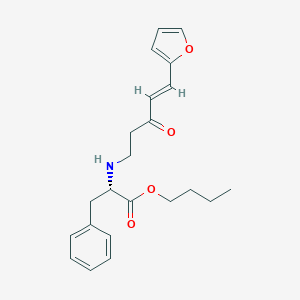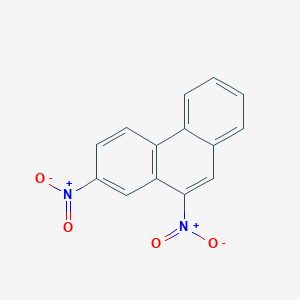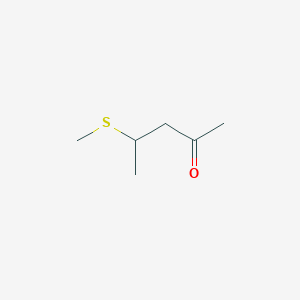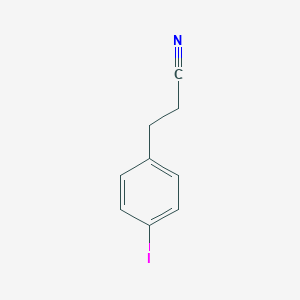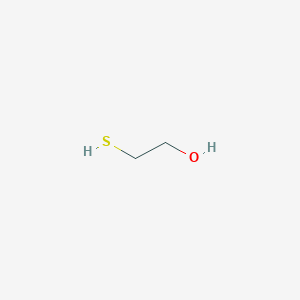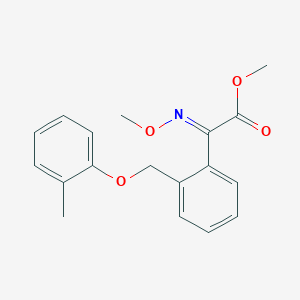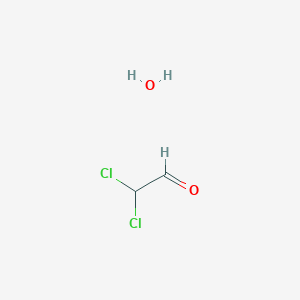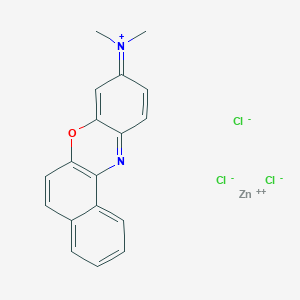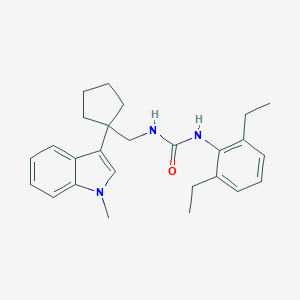
Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments and studies. In
Mecanismo De Acción
The mechanism of action of Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This results in the death of cancer cells and the prevention of further tumor growth.
Efectos Bioquímicos Y Fisiológicos
Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. In addition, it has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-. One area of interest is the development of more efficient synthesis methods that could increase the yield of this compound. Another potential direction is the exploration of its use in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- involves a multi-step process. The first step involves the reaction of 2,6-diethylphenyl isocyanate with 1-(1-methyl-1H-indol-3-yl)cyclopentanol to form the corresponding carbamate intermediate. This intermediate is then treated with triethylamine and benzyl chloroformate to form the desired product. The overall yield of this synthesis method has been reported to be around 60%.
Aplicaciones Científicas De Investigación
Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- has been used in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity, particularly against breast cancer cells. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
145131-45-9 |
|---|---|
Nombre del producto |
Urea, N-(2,6-diethylphenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |
Fórmula molecular |
C26H33N3O |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
1-(2,6-diethylphenyl)-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C26H33N3O/c1-4-19-11-10-12-20(5-2)24(19)28-25(30)27-18-26(15-8-9-16-26)22-17-29(3)23-14-7-6-13-21(22)23/h6-7,10-14,17H,4-5,8-9,15-16,18H2,1-3H3,(H2,27,28,30) |
Clave InChI |
HKJNDEBHJSGHSS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Otros números CAS |
145131-45-9 |
Sinónimos |
N(sup 1)-(2,6-Diethylphenyl)-N(sup 2)-(1-(1-methyl-3-indolyl)cyclopent ylmethyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
